
Spectroscopic Data Analysis of 3,6-Dibromo-2-
fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3,6-Dibromo-2-

fluorobenzaldehyde

Cat. No.: B1284285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3,6-Dibromo-2-fluorobenzaldehyde (CAS No: 870703-68-7). While specific experimental

spectra for this compound are not readily available in public databases, this document outlines

the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, and presents the expected data based on the compound's

structure.

Compound Properties
Property Value Source

Chemical Formula C₇H₃Br₂FO --INVALID-LINK--

Molecular Weight 281.90 g/mol --INVALID-LINK--

Appearance Solid --INVALID-LINK--

CAS Number 870703-68-7 --INVALID-LINK--

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 3,6-Dibromo-2-
fluorobenzaldehyde based on its chemical structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.2 s 1H Aldehyde (-CHO)

~7.6-7.8 d 1H Aromatic CH

~7.3-7.5 d 1H Aromatic CH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~185-190 Aldehyde C=O

~160-165 (d) C-F

~135-140 Aromatic C-H

~125-130 Aromatic C-H

~120-125 (d) Aromatic C-Br

~115-120 (d) Aromatic C-Br

~110-115 Aromatic C-CHO

Note: 'd' denotes a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~2850, ~2750 Medium C-H stretch (aldehyde)

~1700-1720 Strong C=O stretch (aldehyde)

~1550-1600 Medium-Strong C=C stretch (aromatic)

~1200-1300 Strong C-F stretch

~600-800 Strong C-Br stretch

Mass Spectrometry (MS)
m/z Relative Abundance (%) Assignment

280, 282, 284 Varies

[M]⁺, [M+2]⁺, [M+4]⁺

(Molecular ion cluster due to Br

isotopes)

251, 253, 255 Varies [M-CHO]⁺

201, 203 Varies [M-Br]⁺

172 Varies [M-Br-CHO]⁺

Experimental Protocols
NMR Spectroscopy
A sample of 3,6-Dibromo-2-fluorobenzaldehyde would be dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR

tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of

400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.

IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample like 3,6-Dibromo-2-fluorobenzaldehyde, the thin solid film method is a

common and effective technique. This involves dissolving a small amount of the compound in a

volatile solvent (e.g., dichloromethane), depositing a drop of the solution onto a salt plate (e.g.,
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NaCl or KBr), and allowing the solvent to evaporate, leaving a thin film of the compound on the

plate. The plate is then placed in the spectrometer to acquire the spectrum.

Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer, typically with electron

ionization (EI) for a small organic molecule. The sample would be introduced into the ion

source, where it is vaporized and bombarded with a high-energy electron beam. This causes

ionization and fragmentation of the molecule. The resulting ions are then separated based on

their mass-to-charge ratio (m/z) and detected. Due to the presence of two bromine atoms, a

characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) is expected,

arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3,6-Dibromo-2-fluorobenzaldehyde.
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Structural Elucidation
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data Analysis of 3,6-Dibromo-2-
fluorobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284285#spectroscopic-data-for-3-6-dibromo-2-
fluorobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1284285?utm_src=pdf-body-img
https://www.benchchem.com/product/b1284285#spectroscopic-data-for-3-6-dibromo-2-fluorobenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1284285#spectroscopic-data-for-3-6-dibromo-2-fluorobenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1284285#spectroscopic-data-for-3-6-dibromo-2-fluorobenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1284285#spectroscopic-data-for-3-6-dibromo-2-fluorobenzaldehyde-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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